3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 34467-12-4
VCID: VC2129064
InChI: InChI=1S/C9H12N2O2S.ClH/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7;/h3-5H2,1-2H3;1H
SMILES: CCOC(=O)C1=C(N2CCN=C2S1)C.Cl
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride

CAS No.: 34467-12-4

Cat. No.: VC2129064

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride - 34467-12-4

Specification

CAS No. 34467-12-4
Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
IUPAC Name ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H12N2O2S.ClH/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7;/h3-5H2,1-2H3;1H
Standard InChI Key SMNIBALWWVPOJC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2CCN=C2S1)C.Cl
Canonical SMILES CCOC(=O)C1=C(N2CCN=C2S1)C.Cl

Introduction

Physical and Chemical Properties

Molecular Structure and Characteristics

The molecular structure of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride features a fused bicyclic ring system composed of a dihydroimidazo ring fused with a thiazole ring. The compound contains three key functional groups: a methyl substituent at position 3, an ethyl carboxylate group at position 2, and a hydrochloride salt form that enhances its solubility and stability. The molecular formula is C9H13ClN2O2S, indicating the presence of nine carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom.

The structure can be represented by the following chemical identifiers:

  • Standard InChI: InChI=1S/C9H12N2O2S.ClH/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7;/h3-5H2,1-2H3;1H

  • Standard InChIKey: SMNIBALWWVPOJC-UHFFFAOYSA-N

  • SMILES: CCOC(=O)C1=C(N2CCN=C2S1)C.Cl

These structural identifiers provide a standardized representation of the compound's molecular structure, enabling precise identification and comparison with other chemical entities. The fused heterocyclic ring system confers specific chemical reactivity and potential biological interactions, which are important considerations for its applications in research and development.

Physicochemical Properties

The physicochemical properties of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride are crucial for understanding its behavior in various experimental conditions and biological systems. Table 1 summarizes the key physicochemical properties of this compound based on available data.

Table 1: Physicochemical Properties of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride

PropertyValueSource
Molecular Weight248.73 g/mol
Physical StateSolid (at room temperature)
SolubilityEnhanced in polar solvents (due to hydrochloride salt)
CAS Number34467-12-4
PubChem ID214852

The hydrochloride salt form of this compound significantly affects its physicochemical properties, particularly its solubility profile. The addition of hydrochloride enhances the compound's solubility in aqueous and polar solvents, making it more suitable for various research applications that require dissolution in such media. This property is particularly important for biological testing and pharmaceutical formulation development, where solubility in physiological media is often a critical consideration.

Applications and Biological Activities

Research Applications

As a synthetic organic compound with a complex heterocyclic structure, 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride has valuable applications in chemical research and drug discovery. It serves as a building block or intermediate in the synthesis of more complex molecules, particularly those with potential biological activities.

In medicinal chemistry research, this compound can be used as a starting point for structure-activity relationship (SAR) studies, where various modifications are made to the basic scaffold to identify compounds with enhanced biological activities or improved pharmacokinetic properties. The presence of multiple functional groups in the molecule provides opportunities for further derivatization, enabling the creation of diverse chemical libraries for screening against various biological targets.

Additionally, this compound may serve as a reference standard for analytical method development and validation, particularly for methods aimed at detecting and quantifying similar compounds in various matrices, such as pharmaceutical formulations or biological samples.

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